(E)-2-Methylglutaconic acid
Overview
Description
Synthesis Analysis
The synthesis of (E)-2-Methylglutaconic acid and related compounds involves multiple methods, including stereocontrolled synthesis techniques for creating 2,3-diaminobutanoic acids and other structurally complex acids (Merino et al., 1997). Advanced asymmetric synthesis methods have been developed for biologically significant derivatives, such as 3-methyl- and 3-trifluoromethylpyroglutamic acids, showcasing the importance of stereochemistry in the synthesis of (E)-2-Methylglutaconic acid and its derivatives (Soloshonok et al., 1999).
Molecular Structure Analysis
Studies on the molecular structure of (E)-2-Methylglutaconic acid-related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, provide insights into the vibrational wavenumbers, molecular electrostatic potential, and the impact of hyper-conjugative interactions and charge delocalization on stability. These analyses highlight the detailed structural attributes contributing to the reactivity and properties of these molecules (Raju et al., 2015).
Chemical Reactions and Properties
The reactivity of (E)-2-Methylglutaconic acid and its derivatives with various reagents and under different conditions elucidates its chemical properties. For instance, the synthesis and transformations of 2-methyl-1,3-cyclobutanedione reveal insights into enol forms and acid strength influenced by carbonyl dipole interactions (Johns & Kriegler, 1964).
Physical Properties Analysis
The quantification of 3-methylglutaconic acid in biological fluids illustrates the methodological advancements in analyzing the physical properties of (E)-2-Methylglutaconic acid and related metabolites. Techniques such as isotope-dilution gas chromatography/mass spectrometry have been employed for precise measurement, facilitating the understanding of its distribution and role in metabolic pathways (Kelley, 1993).
Scientific Research Applications
Identification and Metabolic Significance
(E)-2-Methylglutaconic acid has been identified as a new metabolite of isoleucine. It was detected in urine samples from patients with various metabolic disorders such as propionic acidaemia, methylmalonic acidaemia, and beta-ketothiolase deficiency, often along with N-tiglylglycine. This acid is believed to be the end product of the 3-methylcrotonyl-CoA carboxylase-catalysed carboxylation of tiglyl-CoA. This finding is crucial for understanding the metabolic pathways involved in these disorders and for the development of diagnostic methods (Durán et al., 1982).
Role in Mitochondrial Disorders
3-Methylglutaconic aciduria, a metabolic condition characterized by elevated levels of (E)-2-methylglutaconic acid, has been associated with various clinical syndromes, including Pearson syndrome. This disorder is a multitissue condition with hematologic abnormalities and lactic acidosis resulting from defective oxidative phosphorylation, often involving mitochondrial genome deletions. This suggests that (E)-2-methylglutaconic acid can be a useful marker for Pearson syndrome and possibly other disorders affecting the respiratory chain (Gibson et al., 1992).
Diagnostic and Therapeutic Implications
The presence of (E)-2-methylglutaconic acid in urine has been useful in diagnosing various inherited metabolic diseases, especially mitochondrial disorders. Its consistent elevation in specific conditions points to mitochondrial dysfunction as a common underlying cause. This has led to a better understanding of these disorders and has implications for both diagnosis and potential therapeutic approaches (Wortmann et al., 2013).
Biochemical Analysis Techniques
Advancements in biochemical analysis, such as isotope-dilution gas chromatography/mass spectrometry, have enabled the quantification of (E)-2-methylglutaconic acid in various biological fluids. This has been vital in diagnosing and understanding the pathophysiology of diseases associated with abnormal (E)-2-methylglutaconic acid levels, providing a more precise and accurate diagnostic tool (Kelley, 1993).
Safety And Hazards
This involves studying the toxicity, flammability, and other hazards associated with the compound. It also includes studying the safe handling and disposal procedures of the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that could be studied.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(E)-2-methylpent-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHDBJDBRBRNA-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009869 | |
Record name | 2-Methylglutaconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (E)-2-Methylglutaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002266 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(E)-2-Methylglutaconic acid | |
CAS RN |
53358-21-7 | |
Record name | (2E)-2-Methyl-2-pentenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53358-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylglutaconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053358217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylglutaconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-Methylglutaconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002266 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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